N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide is a compound that belongs to the class of benzoxazole derivatives. This compound features a benzoxazole moiety, which is a heterocyclic structure containing both nitrogen and oxygen atoms, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common solvents used include methanol and petroleum ether-ethyl acetate mixtures .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these reactions is crucial for producing sufficient quantities of the compound for further research and application .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide include other benzoxazole derivatives such as:
- 2-(benzo[d]oxazol-2-yl)aniline
- 4,4’-Bis(2-benzoxazolyl)stilbene
- 2-((2-(benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which combines a benzoxazole moiety with a tosylbutanamide group. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of benzoxazole derivatives. The presence of the benzoxazole moiety contributes significantly to its biological properties, as it is known for various pharmacological activities. The compound's structure can be described as follows:
- Chemical Formula : C19H20N2O3S
- Molecular Weight : 348.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate various signaling pathways, which may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Benzoxazole derivatives have been reported to possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Anticancer Activity
Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
A series of studies have highlighted the neuroprotective potential of benzoxazole derivatives against β-amyloid-induced toxicity in neuronal cells. For instance, compounds similar to this compound were found to protect PC12 cells from apoptosis induced by β-amyloid peptides through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, a comparison with other related benzoxazole derivatives is provided below:
Compound Name | Structure | IC50 (µM) for AChE | IC50 (µM) for BuChE | Biological Activity |
---|---|---|---|---|
This compound | Structure | TBD | TBD | Anticancer, Neuroprotective |
2-(benzo[d]oxazol-2-yl)aniline | Structure | 33.65 ± 3.50 | 35.80 ± 4.60 | Antimicrobial, Anticancer |
4,4’-Bis(2-benzoxazolyl)stilbene | TBD | TBD | TBD | Antioxidant |
Case Studies and Research Findings
- Neuroprotection Against Alzheimer's Disease : A study involving benzo[d]oxazole derivatives showed that these compounds could significantly reduce the expression of neurotoxic factors associated with Alzheimer's disease in vitro and in vivo models .
- Antimicrobial Properties : Other studies have reported that benzoxazole derivatives exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in B16F10 melanoma cells, revealing dose-dependent responses that indicate its potential as an anticancer agent .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-8-14-20(15-9-17)31(28,29)16-4-7-23(27)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)30-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARPPJTBWBPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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